Benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)-
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Overview
Description
Benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group linked to a dimethylamino thioxomethyl thio moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- typically involves the reaction of benzenesulfonamide with a suitable thioxomethylating agent. One common method involves the use of dimethylamine and carbon disulfide, followed by the addition of a suitable electrophile to introduce the thioxomethyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and minimizes the risk of side reactions. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed .
Scientific Research Applications
Benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase enzymes is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various physiological effects, including the regulation of pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the thioxomethyl and dimethylamino groups.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the dimethylamino thioxomethyl thio moiety, resulting in different chemical properties and applications.
Uniqueness
Benzenesulfonamide, N-(((dimethylamino)thioxomethyl)thio)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5626-98-2 |
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Molecular Formula |
C9H12N2O2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzenesulfonamido N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H12N2O2S3/c1-11(2)9(14)15-10-16(12,13)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI Key |
NYWUKOXIICOKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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